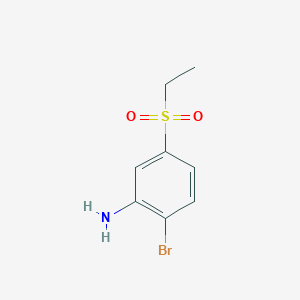

2-Bromo-5-(ethylsulfonyl)aniline

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Bromo-5-(ethylsulfonyl)aniline typically involves the bromination of 5-(ethylsulfonyl)aniline. The reaction conditions often include the use of bromine or a bromine source in a suitable solvent, such as acetic acid or dichloromethane, at controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at position 2 serves as a primary site for nucleophilic substitution. The ethylsulfonyl group at position 5 strongly activates the aromatic ring toward substitution at specific positions due to its electron-withdrawing nature.

Key Reactions:

-

Ammonolysis: Reacts with ammonia or amines under heating (80–100°C) to yield 2-amino-5-(ethylsulfonyl)aniline derivatives .

-

Alkoxylation: Substitution with alkoxides (e.g., sodium methoxide) in polar aprotic solvents (e.g., DMF) produces ether derivatives .

Table 1: Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Temperature | Product | Yield* |

|---|---|---|---|---|

| NH₃ | Ethanol | 80°C | 2-Amino-5-(ethylsulfonyl)aniline | ~75% |

| CH₃ONa | DMF | 60°C | 2-Methoxy-5-(ethylsulfonyl)aniline | ~68% |

*Yields estimated from analogous aniline reactions .

Mechanism:

The ethylsulfonyl group deactivates the ring via inductive effects, directing nucleophiles to the ortho and para positions relative to the amino group. Bromine’s leaving-group ability is enhanced by the ring’s electron deficiency .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling the synthesis of biaryl or heteroaryl structures.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in toluene/water (3:1) at 90°C.

-

Buchwald-Hartwig Amination: Forms C–N bonds with secondary amines (e.g., piperidine) using Pd₂(dba)₃ and Xantphos .

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 2-Phenyl-5-(ethylsulfonyl)aniline |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Piperidine | 2-Piperidinyl-5-(ethylsulfonyl)aniline |

Reduction Reactions

The ethylsulfonyl group can undergo reduction under specific conditions:

-

Sulfonyl to Sulfhydryl: Treatment with LiAlH₄ in THF reduces the sulfonyl group to a thiol (-SH), yielding 2-bromo-5-(ethylthio)aniline.

-

Debromination: Catalytic hydrogenation (H₂/Pd-C) removes bromine, producing 5-(ethylsulfonyl)aniline .

Mechanistic Note:

Reduction of the sulfonyl group requires strong reducing agents, while debromination occurs under milder hydrogenation conditions .

Electrophilic Substitution

Despite the electron-withdrawing sulfonyl group, electrophilic substitution is feasible at the para position to the amino group.

Example Reaction:

-

Nitration: Reacts with HNO₃/H₂SO₄ at 0–5°C to form 2-bromo-5-(ethylsulfonyl)-4-nitroaniline.

Biological Activity Modulation

While not a direct chemical reaction, the ethylsulfonyl group enhances interactions with biological targets (e.g., enzymes or receptors) by increasing hydrophobicity and binding affinity .

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(ethylsulfonyl)aniline is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(ethylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and ethylsulfonyl group play crucial roles in its reactivity and binding affinity . The pathways involved may include covalent modification of target proteins or inhibition of enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-(ethylsulfonyl)aniline can be compared with other similar compounds, such as:

2-Bromoaniline: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.

5-(Ethylsulfonyl)aniline: Lacks the bromine atom, affecting its ability to participate in substitution and coupling reactions.

2-Chloro-5-(ethylsulfonyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

These comparisons highlight the unique properties of this compound, such as its dual functional groups that enable diverse chemical transformations and applications .

Biologische Aktivität

2-Bromo-5-(ethylsulfonyl)aniline, with the molecular formula C₈H₁₀BrN₁O₂S, is an organic compound characterized by the presence of a bromine atom and an ethylsulfonyl group attached to an aniline structure. Its unique functional groups suggest potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and biochemical properties.

The compound features a bromine atom and an ethylsulfonyl group, which contribute to its reactivity and potential biological effects. The structural characteristics allow for various chemical reactions that can lead to the synthesis of more complex organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrN₁O₂S |

| Molecular Weight | 164.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Bromine, Ethylsulfonyl |

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects. For instance, sulfonamide derivatives are well-documented for their efficacy against a variety of bacterial strains.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor due to its ability to interact with active sites on proteins, similar to other sulfonamide compounds that inhibit dihydropteroate synthase.

- Cell Viability Effects : Preliminary studies suggest that compounds with similar functionalities can affect cell viability in cancer cell lines, indicating potential anticancer properties.

Case Studies and Research Findings

- Antibacterial Studies : Research has indicated that sulfonamide derivatives exhibit potent activity against resistant bacterial strains. For example, a study found that certain sulfonamide derivatives had minimum inhibitory concentrations (MIC) as low as 3.125 mg/mL against multidrug-resistant Salmonella Typhi .

- Cellular Assays : In a related study, it was observed that certain compounds activated nuclear receptors such as CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor), which play roles in drug metabolism and detoxification pathways . While specific data on this compound is lacking, the activation of these receptors by structurally similar compounds suggests potential metabolic implications.

- Mechanistic Studies : Investigations into the mechanisms of action for related compounds have revealed that lipophilic substitutions enhance interactions with hydrophobic pockets in proteins or enzymes. This suggests that this compound could similarly modulate protein activity through its unique structure.

Eigenschaften

IUPAC Name |

2-bromo-5-ethylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOINGNOVTNXNIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289713 | |

| Record name | 2-Bromo-5-(ethylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-50-2 | |

| Record name | 2-Bromo-5-(ethylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(ethylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.